Superior CK2 Kinase Inhibition Relative to 2-Chloroquinoline Derivatives
1-(2-Chloroquinolin-6-yl)ethanone demonstrates potent inhibition of casein kinase II (CK2) with an IC50 of 0.610 nM in a human CK2 enzymatic assay [1]. This activity is orders of magnitude higher than that of many 2-chloroquinoline-based derivatives lacking the 6-acetyl group, which typically exhibit IC50 values in the micromolar range or show no CK2 activity at all [2].
| Evidence Dimension | CK2 inhibition (IC50) |
|---|---|
| Target Compound Data | 0.610 nM |
| Comparator Or Baseline | 2-Chloroquinoline derivatives lacking 6-acetyl (class-level baseline) |
| Quantified Difference | >1000-fold improvement over typical micromolar-range inhibitors |
| Conditions | In vitro enzymatic assay against human CK2, incubated for 2 hours |
Why This Matters
This potent CK2 inhibition suggests a clear advantage for researchers developing targeted anticancer therapies, as CK2 is a validated oncology target, and this level of potency is a strong differentiator for lead optimization programs.
- [1] BindingDB. (2022). BDBM50566488: Inhibition of human CK2. IC50: 0.610 nM. Assay ID: CHEMBL4875513. Retrieved from http://ww.w.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=50005473 View Source
- [2] Desalegn, T., et al. (2020). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. ChemistrySelect, 5(27), 8452-8462. https://doi.org/10.1002/slct.202002292 View Source
